Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine
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Overview
Description
Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine is a heterocyclic compound characterized by its high nitrogen content and unique structural featuresIts molecular formula is C₂H₂N₈, and it has a molecular weight of 138.091 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine can be synthesized through several methods. One common approach involves the treatment of 3-hydrazino-1,2,4,5-tetrazines with nitrous acid or by substituting leaving groups in the tetrazine ring with sodium azide . Another method includes the diazotization of 3,6-diamino-1,2,4,5-tetrazine with sodium nitrite, followed by reacting the non-isolated diazonium salt with sodium azide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted, solid-phase, and metal-based reactions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Sodium azide and other nucleophiles are frequently employed.
Major Products: The major products formed from these reactions include various substituted tetrazines and tetrazoles, which have applications in energetic materials and pharmaceuticals .
Scientific Research Applications
Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine involves its interaction with molecular targets through its nitrogen-rich structure. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or materials.
Comparison with Similar Compounds
1,2,4,5-Tetrazine: Another nitrogen-rich heterocyclic compound with similar applications in energetic materials and bioorthogonal chemistry.
Tetrazole: A five-membered ring compound with applications in medicine and materials science.
Uniqueness: Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine stands out due to its unique structural arrangement, which combines the properties of both tetrazine and tetrazole rings. This unique structure provides it with enhanced reactivity and a broader range of applications compared to its analogs .
Properties
IUPAC Name |
tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N8/c3-1-4-5-2-6-8-9-10(2)7-1/h(H2,3,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPGFKZAHMPVAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN2C(=NN=N2)N=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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